Cas no 921837-40-3 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
- N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethylbenzamide
- AKOS001997017
- F2257-0070
- 921837-40-3
-
- Inchi: 1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23)
- InChI Key: FVWXMNNWTXQCAF-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)C1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 308.152477885g/mol
- Monoisotopic Mass: 308.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 49.4Ų
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2257-0070-40mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-50mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-1mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-10mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-3mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-4mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-75mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-10μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-5mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2257-0070-15mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide |
921837-40-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide Related Literature
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
Introduction to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide (CAS No. 921837-40-3)
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide, identified by its CAS number 921837-40-3, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its structural complexity and potential pharmacological properties, making it a subject of extensive study in the development of novel therapeutic agents.
The< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl) moiety is a key feature of this compound, contributing to its unique chemical and biological characteristics. This fragment is derived from indole derivatives, which are well-known for their involvement in various biological processes and their potential as scaffolds for drug discovery. The presence of the< b>1H-indol-5-yl group suggests that the compound may exhibit interactions with biological targets such as enzymes and receptors, which are crucial for modulating cellular functions.
The< b>3,4-dimethylbenzamide component adds another layer of complexity to the molecule. Benzamide derivatives are widely studied for their pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The dimethylation at the 3 and 4 positions enhances the stability and bioavailability of the benzamide group, potentially improving the compound's efficacy in biological systems.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Research has shown that indole-based compounds can modulate various signaling pathways involved in inflammation, neurodegeneration, and cancer. The< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide structure combines these properties with the potential benefits of benzamide derivatives, making it a promising candidate for further investigation.
The synthesis of< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The indole ring formation is a critical step in the synthesis process, often requiring catalytic assistance to achieve optimal results. The subsequent introduction of the< b>3,4-dimethylbenzamide moiety involves condensation reactions that must be carefully monitored to avoid side products.
The pharmacological potential of this compound has been explored in several preclinical studies. These studies have focused on evaluating its interactions with various biological targets and assessing its potential therapeutic effects. Preliminary findings suggest that< b>N-(1-ethyl-2-o x o -2 , 3 -dihydro -1 H -ind ol -5 -yl ) -3 , 4 -dim eth ylbe nz am ide may exhibit anti-inflammatory properties by modulating key inflammatory pathways. Additionally, its ability to interact with specific enzymes and receptors has raised interest in its potential as an anti-cancer agent.
The structural features of this compound also make it an attractive candidate for further derivatization to enhance its pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of< b>N-(1 ethyl -2 oxo -2 , 3 dihydro -1 H ind ol -5 yl ) -3 , 4 dim eth ylbe nz am ide. This approach allows for the development of more potent and selective therapeutic agents tailored to specific disease targets.
In conclusion,< b>N-(1 ethyl -2 oxo -2 , 3 dihydro -1 H ind ol -5 yl ) -3 , 4 dim eth ylbe nz am ide (CAS No. 92183740 3) represents a promising compound with significant potential in the field of biomedical research. Its unique structural features and demonstrated pharmacological properties make it a valuable tool for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic strategies.
921837-40-3 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide) Related Products
- 1909286-73-2(rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans)
- 875654-33-4(3-methoxy-4-(propan-2-yloxy)phenylboronic acid)
- 1105237-05-5(N-(3-acetamidophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide)
- 1525908-35-3(3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide)
- 444613-07-4(Thiazole, 5-(chloromethyl)-4-[[4-(methylthio)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-)
- 2034550-22-4(5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)
- 1341989-41-0(Thiourea, N-methyl-N-3-pyridinyl-)
- 6955-13-1(2-acetamido-3-(4-methylphenyl)propanoic Acid)
- 937647-86-4(4-bromo-5-chlorobenzene-1,2-dicarboxylic acid)
- 324758-97-6(N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide)


